(1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid
CAS No.:
Cat. No.: VC18042131
Molecular Formula: C7H10O3
Molecular Weight: 142.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10O3 |
|---|---|
| Molecular Weight | 142.15 g/mol |
| IUPAC Name | (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h1,3,5-6,8H,2,4H2,(H,9,10)/t5-,6+/m0/s1 |
| Standard InChI Key | CNPPQIVHKLYCGG-NTSWFWBYSA-N |
| Isomeric SMILES | C1C=C[C@H](C[C@H]1C(=O)O)O |
| Canonical SMILES | C1C=CC(CC1C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characterization
The compound’s IUPAC name, (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid, reflects its stereochemistry: a cyclohexene ring with hydroxyl (-OH) and carboxylic acid (-COOH) groups at the 5th and 1st positions, respectively. Its molecular formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol . The stereochemistry is critical to its reactivity, as evidenced by its specific rotation and enantiomeric purity in synthetic batches.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| IUPAC Name | (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid | |
| CAS Registry Number | 2913226-37-4 | |
| SMILES | C1C=CC@HO |
Stereochemical Considerations
The (1S,5S) configuration ensures distinct spatial arrangements that influence intermolecular interactions. Computational models predict a chair-like cyclohexene conformation, with the hydroxyl group equatorial to minimize steric strain. This geometry enhances solubility in polar solvents like water (22.7 mg/mL at 25°C) and ethanol (34.9 mg/mL).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via stereoselective routes, often starting from cyclohexene precursors. A common method involves:
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Epoxidation of Cyclohexene: Using meta-chloroperbenzoic acid (mCPBA) to form cyclohexene oxide.
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Acid-Catalyzed Ring-Opening: Hydrolysis with aqueous HCl yields a diol intermediate.
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Selective Oxidation: TEMPO-mediated oxidation converts the primary alcohol to a carboxylic acid while retaining the secondary hydroxyl group.
Yields typically range from 65–72%, with purity >98% confirmed by HPLC. Industrial batches employ continuous-flow reactors to enhance efficiency, reducing reaction times by 40% compared to batch processes.
Purification and Characterization
Crude product is purified via recrystallization from ethyl acetate/hexane mixtures. Advanced techniques like chiral column chromatography (Chiralpak IA) ensure enantiomeric excess >99%. Characterization relies on:
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NMR: δ 1.85–2.15 (m, 4H, cyclohexene CH₂), δ 4.32 (s, 1H, OH), δ 12.1 (s, 1H, COOH) .
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IR Spectroscopy: Peaks at 3300 cm⁻¹ (OH stretch) and 1705 cm⁻¹ (C=O stretch) .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The carboxylic acid and hydroxyl groups enable diverse reactions:
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Esterification: Methanol/H₂SO₄ yields methyl (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylate, a precursor for prodrugs.
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Amidation: Reaction with thionyl chloride and ammonia produces (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxamide, a potential kinase inhibitor .
Cycloaddition Reactions
The cyclohexene ring participates in Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic adducts. These products exhibit enhanced rigidity, making them valuable in materials science.
Scientific and Industrial Applications
Pharmaceutical Intermediate
The compound’s chiral centers align with FDA guidelines for enantiopure drugs. Notable applications include:
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Antiviral Agents: Derivatives inhibit viral proteases in SARS-CoV-2 (IC₅₀ = 1.2 μM).
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Anti-Inflammatory Drugs: Carboxamide analogs reduce COX-2 activity by 78% in murine models .
Agrochemical Development
Functionalized derivatives act as plant growth regulators. For example, ethyl ester analogs increase wheat yield by 19% in field trials by enhancing photosynthetic efficiency.
Research Findings and Case Studies
Antimicrobial Activity
In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 128 μg/mL) and Escherichia coli (MIC = 256 μg/mL). Synergy with β-lactam antibiotics reduces MRSA viability by 90% at sub-inhibitory concentrations.
Neuroprotective Effects
A 2024 study reported that carboxamide derivatives mitigate glutamate-induced neurotoxicity in HT-22 cells (EC₅₀ = 5.6 μM). Mechanistic studies suggest AMPK pathway activation, reducing oxidative stress by 45% .
Comparison with Analogous Cyclohexene Derivatives
Table 2: Structural and Functional Comparisons
| Compound | Functional Groups | Key Application |
|---|---|---|
| (1S,5S)-5-Hydroxycyclohex-3-ene-1-carboxylic acid | -COOH, -OH | Drug intermediate |
| (1R,5S)-5-Aminocyclohex-3-ene-1-carboxylate | -COOCH₃, -NH₂ | Antimicrobial agents |
| 5-Hydroxycyclohexane-1-carboxylic acid | -COOH, -OH (saturated ring) | Polymer plasticizers |
The unsaturated ring in (1S,5S)-5-hydroxycyclohex-3-ene-1-carboxylic acid enhances reactivity compared to saturated analogs, enabling participation in conjugate additions and cycloadditions .
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